

Tetraethylammonium Borohydride: A Comprehensive Guide to Structure, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>Tetraethylammonium borohydride</i>
CAS No.:	17083-85-1
Cat. No.:	B107228

[Get Quote](#)

Tetraethylammonium borohydride (TEABH₄) is a highly versatile, lipophilic reducing agent and chemical precursor that bridges the gap between inorganic boron chemistry and organic synthesis. By pairing the bulky, organic-soluble tetraethylammonium cation with the reactive borohydride anion, this compound overcomes the solubility limitations of traditional alkali metal borohydrides (like NaBH₄) in aprotic environments.

This technical whitepaper provides an in-depth analysis of TEABH₄, detailing its physicochemical properties, self-validating synthesis protocols, and mechanistic roles in both organic phase-transfer reductions and advanced materials science.

Chemical Identity and Physicochemical Properties

The utility of TEABH₄ stems directly from its molecular structure. The tetraethylammonium cation

provides a lipophilic shield that allows the complex to dissolve in non-polar and weakly polar organic solvents (such as dichloromethane). This solvation leaves the borohydride anion

relatively "naked" and free of the tight hydration shells found in aqueous environments, significantly enhancing its nucleophilicity .

Table 1: Quantitative Physicochemical Summary

Property	Value / Description
Chemical Name	Tetraethylammonium Borohydride
Synonyms	TEAB, Tetraethylammonium tetrahydroborate
CAS Number	17083-85-1
Molecular Formula	or
Molecular Weight	145.09 g/mol
Melting Point	> 230 °C (Decomposes)
Appearance	White to almost colorless crystals/powder
SMILES String	[BH4-].CC(CC)CC

Synthesis Methodology: The Ion-Exchange Protocol

The most efficient method for synthesizing high-purity TEABH₄ is through a biphasic ion-exchange reaction between tetraethylammonium bromide (

) and sodium borohydride (

).

Causality in Experimental Design

The selection of a 10:1 Dichloromethane (DCM) to Deionized Water (

-

) solvent mixture is a deliberate phase-transfer strategy. The trace water is thermodynamically necessary to dissociate the inorganic crystal lattice of

and

, enabling the ion exchange. Simultaneously, the DCM acts as an organic sink, immediately solvating the newly formed lipophilic

and driving the reaction forward. The addition of Sodium Hydroxide (NaOH) is a critical kinetic safeguard; it raises the pH, preventing the rapid acid-catalyzed hydrolysis of the

anion into boric acid and hydrogen gas .

Self-Validating Synthesis Workflow

- Reagent Solvation: Combine stoichiometric amounts of

and

in a 10:1 DCM/

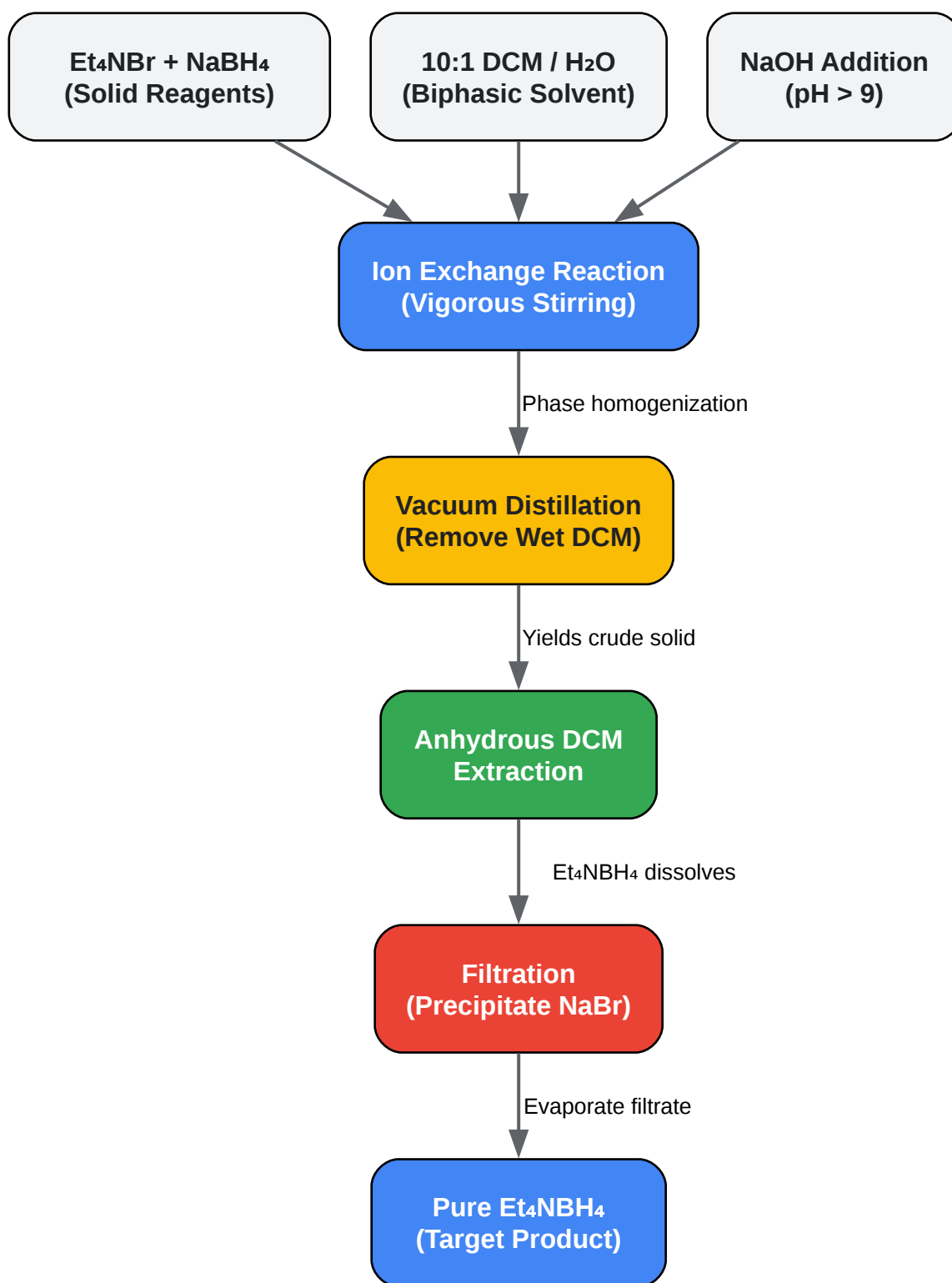
-

mixture.
- Alkaline Stabilization: Add a catalytic amount of NaOH. Validation: Test the aqueous phase with pH paper to ensure pH > 9, confirming the stabilization of

.
- Ion Exchange: Stir the biphasic mixture vigorously at room temperature to facilitate maximum interfacial contact.
- Primary Isolation: Remove the wet DCM solvent mixture under vacuum distillation at low temperatures to prevent thermal degradation.
- Anhydrous Extraction: Dissolve the resulting crude solid in anhydrous DCM. Causality:

is highly soluble in anhydrous DCM, whereas the byproduct Sodium Bromide (NaBr) is completely insoluble.
- Filtration & Drying: Filter the suspension to remove the NaBr precipitate. Evaporate the filtrate under a vacuum to yield pure TEABH₄ crystals.
- System Validation (QC):

- FTIR Analysis: Scan the final product. The absence of an O-H stretch ($\sim 3300\text{ cm}^{-1}$) and C-Cl stretch confirms the complete removal of water and DCM, respectively.
- XRD Analysis: X-ray diffraction must show an absence of Bragg peaks corresponding to the NaBr crystal lattice, confirming successful byproduct separation .



[Click to download full resolution via product page](#)

Fig 1. Ion-exchange synthesis workflow for **Tetraethylammonium Borohydride**.

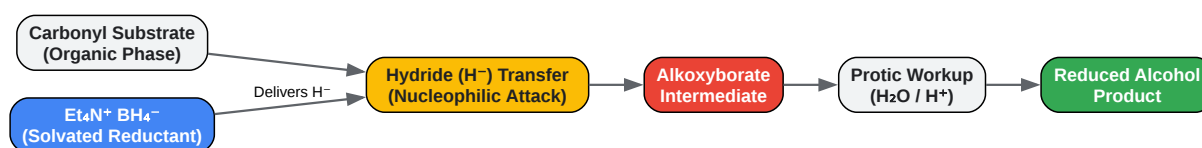
Advanced Applications & Mechanistic Pathways

Organic Synthesis: Selective Carbonyl Reductions

TEABH₄ is a potent, selective reducing agent utilized extensively in the preparation of complex organic molecules, such as hydroxybaccatin III carbonate derivatives [1](#).

Mechanism & Kinetics: The reduction of carbonyl compounds (aldehydes and ketones) by TEABH₄ follows second-order kinetics—first-order with respect to both the borohydride and the substrate [2](#). Because the tetraethylammonium cation allows the reaction to occur entirely within an aprotic organic phase, the hydride ion (

) is transferred directly to the electrophilic carbonyl carbon without competitive quenching by protic solvents. This direct nucleophilic attack forms an alkoxyborate intermediate, which is subsequently hydrolyzed during an aqueous workup to yield the final alcohol product [2](#).



[Click to download full resolution via product page](#)

Fig 2. Mechanism of carbonyl reduction via hydride transfer in organic phase.

Materials Science: Pyrolysis to Closo-Decaborate

Beyond organic reductions, TEABH₄ is a critical precursor in the synthesis of polyhedral boron hydride clusters, specifically the closo-decaborate anion (

), which is a foundational building block for carborane synthesis [3](#).

Self-Validating Pyrolysis Protocol:

- Suspension: Suspend TEABH₄ in a high-boiling hydrocarbon solvent, such as n-decane or decalin. Causality:n-decane provides a stable liquid medium that caps the reaction temperature at its boiling point (~174 °C), ensuring uniform heat distribution and preventing the localized thermal runaway that occurs in solid-state pyrolysis [4](#).

- Thermal Oligomerization: Reflux the suspension at 174 °C under an inert argon atmosphere. The thermal energy induces the condensation of

units, releasing

gas and sequentially forming

as an intermediate, before ultimately yielding

3. The bulky

cation acts as a structural template, preventing the boron clusters from collapsing into amorphous polymeric boron networks.

- Kinetic Validation: Extract solid-phase aliquots at regular intervals. Run ^{11}B NMR spectroscopy to monitor the linear time-dependent conversion from the singlet of

to the complex multiplet signatures of the

polyhedra 4.

- Purification: Wash the resulting solid with hexane to strip away residual n-decane, yielding the purified closo-decaborate salt.

Safety, Handling, and Storage

As a borohydride derivative, TEABH_4 is highly reactive with moisture and must be handled under strict safety protocols:

- Storage Class: 4.3 (Hazardous materials which set free flammable gases upon contact with water) .
- Hazard Codes: H261 (In contact with water releases flammable gas), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) []().
- Handling: Must be manipulated under an inert gas (Argon or Nitrogen) using Schlenk line techniques or inside a glovebox. Personal Protective Equipment (PPE) including N95-equivalent dust masks, heavy-duty nitrile gloves, and chemical splash goggles are mandatory.

References

- Sigma-Aldrich. "**Tetraethylammonium borohydride** technical, $\geq 95\%$ (T) | CAS 17083-85-1". Sigma-Aldrich Catalog.
- OSTI.gov. "Synthesis and Characterization of Tetraalkylammonium Borohydrides (J~Alamos)". Office of Scientific and Technical Information.
- Chem-Impex. "**Tetraethylammonium borohydride** – Applications in Synthetic Chemistry". Chem-Impex International. [1](#)
- Benchchem. "**Tetraethylammonium borohydride** | 17083-85-1: Hydride Transfer Mechanism and Reaction Pathways". Benchchem. [2](#)
- Mishchenko, A., et al. "Preparation of closo-decaborate by pyrolysis of **tetraethylammonium borohydride**: revision and optimization for large-scale production". ChemRxiv (2024). [3](#)
- Mishchenko, A., et al. "Preparation of closo-decaborate by pyrolysis of **tetraethylammonium borohydride**: revision and optimization for large-scale production". ResearchGate (2026). [4](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chemimpex.com](https://chemimpex.com) [chemimpex.com]
- [2. Tetraethylammonium borohydride | 17083-85-1 | Benchchem](#) [benchchem.com]
- [3. chemrxiv.org](https://chemrxiv.org) [chemrxiv.org]
- [4. researchgate.net](https://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Tetraethylammonium Borohydride: A Comprehensive Guide to Structure, Synthesis, and Advanced Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107228/docs#tetraethylammonium-borohydride-a-comprehensive-guide-to-structure-synthesis-and-advanced-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)